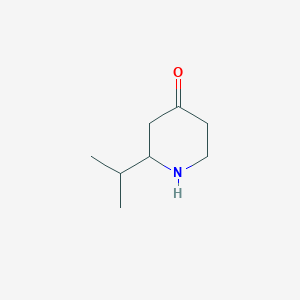

2-Isopropyl-piperidin-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-propan-2-ylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)8-5-7(10)3-4-9-8/h6,8-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZBDGDHOCXWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropyl Piperidin 4 One and Its Derivatives

Classical Approaches to Piperidin-4-one Core Synthesis

Classical methods for constructing the piperidin-4-one ring system remain fundamental in organic synthesis. These approaches often involve well-established reactions that are reliable and scalable.

Mannich Condensation Reactions

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. This one-pot, three-component condensation typically involves an amine, an aldehyde, and a ketone with at least one active hydrogen. scribd.comscispace.com

The introduction of an isopropyl group at the 2-position can be achieved through the alkylation of a pre-formed 4-piperidone (B1582916) ring. rsc.org This method often utilizes a protected 4-piperidone, such as an N-benzoyl or N-alkyl derivative, to prevent side reactions at the nitrogen atom. rsc.orgacs.org The alkylation is typically carried out by treating the piperidone with an isopropyl halide (e.g., isopropyl bromide or iodide) in the presence of a base. Subsequent deprotection of the nitrogen yields the desired 2-isopropyl-piperidin-4-one. The choice of the N-protecting group is crucial; for instance, the use of a 1-benzoyl group allows for C-alkylation at the 3-position without involving the nuclear nitrogen. acs.org

Table 1: Alkylation of 4-Piperidone Derivatives

| Starting Material | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 1-Benzoyl-4-piperidone | Isopropyl bromide | Potassium carbonate | DMF | 1-Benzoyl-2-isopropyl-piperidin-4-one |

A more direct approach involves the condensation of a suitable ketone, an aldehyde (often formaldehyde (B43269) or its equivalent), and a primary amine or ammonia (B1221849). chemrevlett.comacs.org In the context of this compound, this would involve the reaction of a ketone bearing an isopropyl group, an aldehyde, and a nitrogen source. The reaction proceeds through the formation of a β-amino carbonyl compound, known as a Mannich base, which then undergoes intramolecular cyclization to form the piperidin-4-one ring. chemrevlett.comresearchgate.net An alternative strategy involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine, which results in a 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate. chemrevlett.com

Reductive Amination Strategies

Reductive amination offers a versatile route to piperidin-4-one derivatives. researchgate.net This two-step process involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com For the synthesis of this compound, a δ-keto amine precursor can undergo intramolecular reductive amination. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. acs.orgsciencemadness.org This method is advantageous as it allows for the formation of the piperidine (B6355638) ring and the introduction of a substituent on the nitrogen in a single operational sequence. acs.orgresearchgate.net

Table 2: Reagents for Reductive Amination

| Ketone/Aldehyde | Amine | Reducing Agent |

|---|---|---|

| δ-Keto-aldehyde | Isopropylamine | Sodium triacetoxyborohydride |

| 1-Benzyl-4-piperidone | Ethyl 4-aminobutyrate | Sodium triacetoxyborohydride |

Catalytic Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of appropriately substituted pyridine precursors is a direct method for obtaining piperidine rings. chemrevlett.com This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a metal catalyst, such as palladium, platinum, or rhodium, under a hydrogen atmosphere. mdpi.comchemrxiv.orgbham.ac.uk For the synthesis of this compound, a 2-isopropyl-4-hydroxypyridine or a related derivative could serve as the starting material. The conditions for hydrogenation, including pressure, temperature, and catalyst choice, are critical to achieve high yields and selectivity. acs.orgpatsnap.com Recent advancements have focused on developing more efficient and milder hydrogenation conditions, including electrocatalytic methods. acs.org

Advanced and Stereoselective Synthetic Pathways

Modern synthetic efforts are increasingly focused on developing stereoselective methods to control the three-dimensional arrangement of atoms in the piperidin-4-one core. This is particularly important for the synthesis of chiral molecules with specific biological activities.

Recent strategies have employed chiral auxiliaries or catalysts to induce stereoselectivity. For instance, asymmetric Mannich reactions using chiral catalysts can lead to the formation of enantioenriched piperidin-4-ones. scispace.com Additionally, stereoselective reductions of precursor molecules can establish the desired stereochemistry at the C2 position. The development of rhodium-catalyzed asymmetric carbometalation of dihydropyridines presents a novel strategy to access enantioenriched 3-substituted piperidines, which can be further functionalized. acs.org These advanced methods provide access to specific stereoisomers of this compound and its derivatives, which is crucial for investigating their structure-activity relationships.

Gold-Catalyzed Cyclization and Rearrangements

Gold catalysts, particularly in their +1 oxidation state, are recognized as potent π-acids for activating unsaturated bonds like alkynes and allenes, facilitating nucleophilic attack to form various carbon-heteroatom bonds. In the context of piperidinone synthesis, gold(I) catalysts can initiate a cascade reaction starting from precursors containing both an alkyne and a nitrogen nucleophile.

One plausible pathway involves the treatment of a propargylic alcohol bearing a terminal nitrogen functionality with a soft gold(I) catalyst. This can induce a Meyer-Schuster rearrangement to generate an α,β-unsaturated ketone intermediate. This intermediate then undergoes an intramolecular aza-Michael addition, leading to the cyclization and formation of the piperidin-4-one ring. The regioselectivity of this process is controlled by the hard and soft acid-base properties of the catalyst; a soft gold(I) catalyst preferentially activates the alkyne (a soft base), while a hard gold(III) catalyst would favor coordination with the propargylic alcohol (a hard base), leading to different products.

Another advanced strategy involves a two-step [4+2] annulation process. This sequence can begin with the oxidation of an N-alkynyl amine to its corresponding N-oxide. Subsequent treatment with a gold(I) catalyst, such as (2-biphenyl)Cy₂PAuNTf₂, can trigger a cyclization cascade to furnish the piperidin-4-one core asianpubs.org. This method offers a flexible route to functionalized piperidones.

Organophotocatalyzed Cycloaddition Reactions

The field of organophotocatalysis offers green and efficient methods for constructing complex molecules using visible light. While direct organophotocatalytic synthesis of this compound is not extensively documented, analogous strategies for synthesizing related piperidinone isomers highlight the potential of this approach.

A recently developed organophotocatalyzed [1+2+3] strategy enables the one-step synthesis of multi-substituted 2-piperidinones from ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds nih.gov. In a typical setup, the reaction is conducted in a mixed solvent system (e.g., CH₃CN:PhCl) using an organic photocatalyst (PC) and a lithium salt additive like LiBF₄ under visible light irradiation. This method demonstrates high chemoselectivity and tolerates a wide array of functional groups on both the alkene and the acrylate (B77674) components nih.gov. Although this specific protocol yields 2-piperidinones, its principles, involving radical intermediates and selective bond formation under mild conditions, suggest a potential for adaptation to synthesize 4-piperidone isomers through careful selection of starting materials and catalysts.

Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry at the C2 position is crucial for the application of this compound in chiral synthesis. Several methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Kinetic Resolution: One effective approach is the kinetic resolution of racemic 2-substituted piperidines. For instance, N-Boc-2-aryl-4-methylenepiperidines can be subjected to kinetic resolution using a chiral base system like n-BuLi/(+)-sparteine nih.govdoaj.org. This process involves asymmetric deprotonation at the C2 position, followed by trapping with an electrophile. The unreacted starting material is recovered in high enantiomeric excess. The resulting enantioenriched 4-methylenepiperidine (B3104435) can then be converted to the corresponding 2-substituted-4-piperidone via ozonolysis followed by a reductive workup, with no loss of enantiopurity nih.gov.

Diastereoselective Synthesis: The synthesis of piperidin-4-ones often results in a mixture of cis and trans diastereomers with respect to the substituents at the C2 and C6 positions. Diastereodivergent synthesis allows for the selective formation of either isomer from the same starting materials by tuning the reaction conditions, particularly the catalyst and ligands umich.edu. For example, palladium-catalyzed [4+2] annulation reactions between cyclic 1,3-dienes and 1-azadienes can be controlled to produce either cis- or trans-fused tetrahydropyridine (B1245486) architectures by selecting the appropriate chiral phosphoramidite (B1245037) or DuPhos-type ligands umich.edu. Such principles can be applied to control the stereochemistry of the piperidinone ring during its formation.

Chiral Acid Catalysis: Enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid provides another route to functionalized chiral piperidines nih.gov. This method can tolerate substitution at various positions of the piperidine ring, leading to highly enantioselective formation of the cyclized products nih.gov.

Intramolecular Cyclization/Reduction Cascades

Cascade reactions provide an efficient means of building molecular complexity in a single pot. For the synthesis of this compound, intramolecular cyclization followed by a reduction step is a key strategy.

A notable example is the reduction of a (2RS)-N-(2-Isopropyl-1-(2-phenylethyl)-1,2,3,4-tetrahydropyridin-4-ylidene)-N,N-dimethylammonium iodide salt nih.gov. This precursor, when treated with a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, undergoes a reductive cascade to yield (2RS)-2-Isopropyl-1-(2-phenethyl)piperidine-4-one. This process demonstrates the formation of the C2-isopropyl substituted piperidinone core via the reduction of a pre-formed cyclic iminium-type intermediate nih.gov.

The aza-Prins cyclization is another powerful cascade reaction for forming the piperidine ring nih.govacs.orgthieme-connect.deorganic-chemistry.org. This reaction involves the acid-catalyzed cyclization of a homoallylic amine onto an aldehyde or ketone. The resulting carbocation intermediate can be trapped by various nucleophiles. By carefully designing the substrate and choosing the appropriate Lewis acid and reaction conditions, it is possible to synthesize substituted piperidines, including precursors to 4-piperidones, in a highly diastereoselective manner acs.orgresearchgate.net.

Transition-Metal-Free Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the avoidance of transition metals to improve the sustainability and cost-effectiveness of processes. For piperidinone synthesis, methods based on C-H oxidation have emerged as powerful alternatives.

A prominent transition-metal-free strategy involves the multiple C(sp³)-H oxidation of piperidines using the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst nih.govajchem-a.com. By using inexpensive and environmentally benign reagents like sodium hypochlorite (B82951) (NaOCl) and sodium chlorite (B76162) (NaClO₂), piperidines can be directly oxidized to α,β-unsaturated 2-piperidones nih.gov. This protocol exploits the dual reactivity of TEMPO, which can act as both a cationic species and a persistent radical under different oxidative conditions. Further functionalization of the resulting unsaturated piperidone can then be achieved, for example, through conjugate addition of Grignard reagents, to introduce substituents at the 4-position nih.gov. This two-step process allows for the conversion of simple piperidines into more complex substituted 2-piperidone (B129406) derivatives without the need for transition-metal catalysts nih.govresearchgate.net.

Synthesis of N-Substituted this compound Derivatives

N-Acylation Reactions

The nitrogen atom of the piperidinone ring is a common site for functionalization, with N-acylation being a fundamental transformation. This reaction not only allows for the introduction of a wide variety of functional groups but can also influence the compound's chemical and biological properties.

The N-acylation of a 2-substituted piperidin-4-one can be readily achieved by reacting it with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. For example, N-acylation of piperidinone derivatives with acryloyl chloride has been reported to generate N-acryloyl products, which can serve as reactive intermediates for further modifications. Similarly, N-acetyl derivatives can be synthesized, as seen in the preparation of N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-one. The choice of solvent and base is critical for achieving high yields. A review of synthetic procedures indicates that N-acyl derivatives of piperidin-4-ones, including those with isopropyl substituents, have been synthesized and recrystallized from various solvent mixtures, such as benzene-petroleum ether.

Table 1: Summary of

| Section | Methodology | Key Features |

|---|---|---|

| 2.2.1 | Gold-Catalyzed Cyclization | Involves Meyer-Schuster rearrangement and aza-Michael addition; or a [4+2] annulation from N-alkynyl amines. asianpubs.org |

| 2.2.2 | Organophotocatalyzed Cycloaddition | Employs visible light and an organic photocatalyst in a [1+2+3] strategy to form 2-piperidinone isomers. nih.gov |

| 2.2.3 | Enantio/Diastereoselective Synthesis | Uses kinetic resolution with chiral bases (n-BuLi/sparteine) or diastereodivergent Pd-catalyzed annulations. nih.govdoaj.orgumich.edu |

| 2.2.4 | Intramolecular Cyclization/Reduction | Cascade reduction of a tetrahydropyridin-ylidene ammonium salt with LiAlH₄. nih.gov |

| 2.2.5 | Transition-Metal-Free Synthesis | TEMPO-catalyzed C-H oxidation of piperidines to form unsaturated piperidones. nih.govajchem-a.com |

| 2.3.1 | N-Acylation Reactions | Reaction with acyl chlorides or anhydrides in the presence of a base to functionalize the ring nitrogen. |

Synthetic Strategies for this compound Derivatives

The modification of the nitrogen atom in the this compound scaffold is a critical step in the synthesis of various complex molecules. This article focuses on three key synthetic transformations: N-nitrosation, N-formylation, and the introduction of the N-Boc protecting group, providing an overview of the methodologies employed for these conversions.

2 N-Nitrosation Reactions

The introduction of a nitroso group onto the piperidine nitrogen (N-nitrosation) is a significant chemical transformation. While direct synthesis of N-nitroso-2-isopropyl-piperidin-4-one is not extensively documented in readily available literature, the methodologies for N-nitrosation of analogous piperidine structures are well-established. These reactions typically involve the treatment of the secondary amine with a nitrosating agent.

Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), nitrosyl halides (like NOCl), and nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) nih.govrsc.org. For instance, a general method for preparing N-nitroso derivatives involves reacting a secondary amine, such as piperidine, with nitric oxide under pressure google.com. In a specific example, piperidine was heated with nitric oxide, leading to the absorption of the gas and formation of N-nitrosopiperidine, which was isolated in high yield after distillation google.com. Another approach involves the reaction of piperidines with gaseous nitric oxide in the presence of iodine, which proceeds much faster than with nitric oxide alone rsc.org.

The stereochemical outcome of N-nitrosation is a crucial aspect. For substituted piperidin-4-ones, the introduction of the N-nitroso group can influence the conformational preference of the piperidine ring. Studies on cis-2,6-disubstituted piperidin-4-ones have shown that while the parent piperidones typically adopt a chair conformation, the corresponding N-nitroso derivatives often prefer a twist-boat conformation researchgate.net. This conformational shift is attributed to the electronic effects of the N-nitroso group, specifically the resonance between the nitrogen lone pair and the nitroso moiety researchgate.net.

The kinetics of aqueous nitrosation have been investigated for 4-substituted piperidines, revealing that the reaction rates are influenced by the steric bulk of the substituents and the pH of the medium. acs.org Generally, nearly neutral to basic conditions (pH > 6) tend to prevent or slow down the nitrosation of secondary amines acs.org.

Table 1: General Conditions for N-Nitrosation of Piperidines

| Reagent | Conditions | Product Example | Yield | Reference |

| Nitric Oxide (NO) | Heat, Pressure | N-Nitrosopiperidine | 99% | google.com |

| NO & Iodine | Ethanol (B145695), 25°C | N-Nitrosopiperidine | ~50-100% | rsc.org |

| Sodium Nitrite/HCl | Aqueous solution | 1-nitroso-4-phenylpiperidine | 94.4% Assay | acs.org |

3 Formation of N-Formyl Derivatives

N-formylation is the process of adding a formyl group (-CHO) to the nitrogen atom of the piperidine ring. This transformation is valuable for synthesizing a variety of chemical structures. Several methods exist for the N-formylation of secondary amines like this compound.

A widely used method involves the use of formic acid as the formylating agent, often activated by a coupling agent. One such procedure describes the N-formylation of various amines by reacting them with formic acid in the presence of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and sodium bicarbonate in an aqueous solution. chemicalbook.com This method provides the desired N-formyl derivatives in good yields after a simple work-up and purification chemicalbook.com.

Another common approach is the use of formylating agents other than formic acid. For example, N-formylpiperidine itself can act as a formylating agent for Grignard reagents wikipedia.org. More novel methods have also been developed, such as the N-formylation of amines using cyanides or esters as the source of the formyl group rsc.org. The choice of method often depends on the specific substrate, desired yield, and reaction conditions.

Table 2: Representative Methods for N-Formylation of Amines

| Formylating Agent | Coupling Agent/Catalyst | Solvent | Temperature | Reference |

| Formic Acid | EDCI / NaHCO₃ | Water | 20°C | chemicalbook.com |

| Cyanides / Esters | Not specified | Not specified | Not specified | rsc.org |

4 Incorporation of N-Boc Protecting Groups

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. The N-Boc protected derivative, tert-butyl 2-isopropyl-4-oxopiperidine-1-carboxylate, is a key intermediate for more complex syntheses.

The standard procedure for introducing a Boc group onto a secondary amine involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For the synthesis of N-Boc-4-piperidone, 4-piperidone is treated with Boc anhydride using a base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) in a polar aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature .

A similar strategy can be applied to this compound. A general synthetic approach for related compounds involves the deprotection of a precursor (e.g., debenzylation of an N-benzyl piperidone) followed by acylation with Boc₂O to yield the N-Boc protected product researchgate.net. The reaction typically proceeds cleanly and in high yield. The existence of tert-butyl 2-isopropyl-4-oxopiperidine-1-carboxylate is confirmed by its availability from various chemical suppliers chemicalbook.com.

Table 3: General Protocol for N-Boc Protection of Piperidones

| Substrate | Reagent | Base | Solvent | Typical Yield | Reference |

| 4-Piperidone | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | High | |

| N-debenzylated piperidone | Di-tert-butyl dicarbonate | Not specified | Not specified | >80% (overall) | researchgate.net |

Chemical Reactivity and Transformation Studies of 2 Isopropyl Piperidin 4 One

Fundamental Reaction Pathways

The reactivity of 2-Isopropyl-piperidin-4-one is characterized by the interplay of its constituent functional groups: the secondary amine, the ketone, and the isopropyl-substituted piperidine (B6355638) ring. These features allow for a range of fundamental chemical transformations.

Oxidation Reactions

The oxidation of piperidin-4-one derivatives can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the piperidine nitrogen can be oxidized to form the corresponding N-oxide using reagents like hydrogen peroxide. Kinetic studies on the oxidation of substituted 2,6-diphenylpiperidin-4-ones by pyridinium (B92312) fluorochromate (PFC) have shown that the reaction is first order with respect to both the oxidant and the substrate. niscpr.res.in These studies suggest that the α-C-H bond is cleaved in the rate-determining step. niscpr.res.in The major products of such oxidations are often 3-hydroxy-substituted piperidin-4-ones. niscpr.res.in

The reactivity in oxidation reactions can be influenced by the substituents on the piperidine ring. For example, in the oxidation of oximes of 3-alkyl-substituted 2,6-diphenyl-piperidin-4-ones with pyridinium chlorochromate (PCC), the reactivity was found to decrease with increasing bulk of the alkyl group at the 3-position, following the order: H > methyl > ethyl > isopropyl. asianpubs.org This trend is attributed to steric hindrance affecting the approach of the oxidant.

Reduction Reactions to Piperidinols

The ketone group at the 4-position of this compound is readily reduced to a hydroxyl group, yielding the corresponding 4-piperidinol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. google.com The reduction of 1-benzylpiperidin-4-one with sodium borohydride in isopropanol, for instance, produces 1-benzyl-4-hydroxypiperidine (B29503) in good yield. mdpi.com

The stereochemistry of the reduction is an important consideration, as it can lead to the formation of different stereoisomers of the resulting piperidinol. The hydrogenation of substituted piperidinones is a method used to produce stereoisomers of piperidines. mdpi.com For example, the hydrogenation of 1-alkyl-4-piperidones over a Raney nickel catalyst provides the corresponding 1-alkyl-4-piperidinols. lookchem.com

Table 1: Reduction of Substituted Piperidin-4-ones

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 1-Benzylpiperidin-4-one | Sodium Borohydride | 1-Benzyl-4-hydroxypiperidine | mdpi.com |

Nucleophilic Substitution Reactions on the Piperidine Ring

The piperidine ring of this compound can participate in nucleophilic substitution reactions. The nitrogen atom, being a nucleophile, can react with electrophiles. For example, N-acylation can be achieved by reacting the piperidine with acyl chlorides. mdpi.com

Nucleophilic substitution can also occur at other positions on the ring, though this is less common for the parent compound and often requires prior functionalization. In general, nucleophilic substitution reactions involve a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. gacariyalur.ac.inlibretexts.org The rate and mechanism of these reactions (Sɴ1 or Sɴ2) are influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. gacariyalur.ac.inlibretexts.org

Derivatization and Functionalization Strategies

This compound serves as a versatile scaffold for the synthesis of more complex heterocyclic systems through various derivatization and functionalization strategies.

Formation of Thiosemicarbazone Derivatives

The ketone functionality of this compound readily undergoes condensation reactions with thiosemicarbazide (B42300) to form thiosemicarbazone derivatives. niscpr.res.inbiomedpharmajournal.org This reaction is typically carried out in an acidic medium, such as in the presence of a few drops of concentrated hydrochloric acid in methanol (B129727). biomedpharmajournal.orgrsc.org The synthesis can be performed under conventional heating (reflux) or using microwave irradiation, with the latter often leading to shorter reaction times and improved yields. niscpr.res.in

These thiosemicarbazone derivatives are of interest due to their potential biological activities. niscpr.res.inbiomedpharmajournal.org The formation of the thiosemicarbazone introduces additional donor atoms (N and S), which can influence the molecule's coordination chemistry and biological properties.

Table 2: Synthesis of Piperidin-4-one Thiosemicarbazones

| Piperidin-4-one Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 2,6-Diaryl-3-methyl-4-piperidones | Thiosemicarbazide, Microwave | 2,6-Diaryl-3-methyl-4-piperidone thiosemicarbazones | niscpr.res.in |

Cycloaddition Reactions with Alkyne Diesters (e.g., Thiazinone Formation)

The thiosemicarbazone derivatives of piperidin-4-ones can undergo further transformations, such as cycloaddition reactions. A notable example is the reaction with electron-deficient alkyne diesters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD). rsc.org This reaction provides a convenient route to synthesize thiazinone derivatives. rsc.org

The reaction between 3-alkyl-2,6-diarylpiperidin-4-one thiosemicarbazones and DMAD or DEAD in methanol at elevated temperatures leads to the formation of novel thiazinone derivatives through an unexpected cyclization. rsc.org These cycloaddition reactions are valuable for constructing more complex, polycyclic heterocyclic systems from simpler piperidine precursors. rsc.orgresearchgate.netbeilstein-journals.org

Synthesis of Imine Derivatives

The carbonyl group at the C-4 position of the this compound ring is a versatile functional handle for the synthesis of various derivatives, including imines (also known as Schiff bases). nih.gov These derivatives are typically formed through a condensation reaction between the piperidin-4-one and a primary amine, often catalyzed by an acid. operachem.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Common reagents used for the synthesis of imine derivatives from piperidin-4-ones include hydroxylamine (B1172632) and its derivatives (to form oximes), and semicarbazide (B1199961) or thiosemicarbazide (to form semicarbazones and thiosemicarbazones, respectively). ionike.combiomedpharmajournal.org For instance, the reaction of a piperidin-4-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding oxime. ionike.com Similarly, refluxing the piperidin-4-one with thiosemicarbazide in an acidic ethanol (B145695) solution produces the thiosemicarbazone derivative. biomedpharmajournal.org These imine derivatives are important intermediates in the synthesis of more complex heterocyclic systems and have been investigated for their biological activities. biomedpharmajournal.org

| Reagent | Derivative Formed | Typical Conditions | Reference |

|---|---|---|---|

| Hydroxylamine Hydrochloride | Oxime | Boiling in ethanol with sodium acetate trihydrate | ionike.com |

| Thiosemicarbazide | Thiosemicarbazone | Refluxing in acidic ethanol | biomedpharmajournal.org |

| Semicarbazide Hydrochloride | Semicarbazone | Reaction in a suitable solvent, often with a buffer | - |

| Substituted Anilines | Substituted Phenylimine | Acid or base catalysis, often with removal of water | operachem.com |

Spiro Ring Formation

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional shapes. tandfonline.com this compound is a valuable starting material for the synthesis of spiro compounds, where the C-4 carbon of the piperidine ring becomes the spiro center.

Various synthetic strategies have been developed for the construction of spiro-piperidines. One common approach involves the reaction of the piperidin-4-one with a bifunctional reagent. For example, a 1,3-dipolar cycloaddition reaction of an azomethine ylide with a suitable dipolarophile can lead to the formation of a spiro-pyrrolidine ring fused to the piperidine. Another strategy is the Staudinger reaction, involving the [2+2] cycloaddition of an imine derived from the piperidin-4-one with a ketene (B1206846) to form a spiro-β-lactam. nih.gov Furthermore, spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives have been synthesized and shown to possess biological activity. nih.gov The synthesis of spirocyclic 2-arylpiperidines has also been achieved through kinetic resolution, highlighting the advanced synthetic utility of the piperidine scaffold. rsc.orgwhiterose.ac.uk

Beckmann Rearrangement of Oxime Derivatives

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. wikipedia.orgorganicreactions.org The oxime derivative of this compound can undergo this rearrangement to yield a lactam, which is a cyclic amide. The reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orgnumberanalytics.com

The first step in the sequence is the formation of the oxime from this compound by reaction with hydroxylamine. masterorganicchemistry.com The subsequent rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of one of the alkyl groups adjacent to the oxime carbon to the nitrogen atom, with the simultaneous departure of the leaving group. masterorganicchemistry.com In the case of the oxime of this compound, there are two possible migrating groups: the C-3 carbon and the C-5 carbon of the piperidine ring. The regioselectivity of the migration is determined by the stereochemistry of the oxime (the group anti-periplanar to the leaving group migrates). wikipedia.org This rearrangement results in the formation of a seven-membered ring lactam, specifically a substituted azepan-4-one. The Beckmann rearrangement provides a valuable route to expand the piperidine ring and access novel lactam structures. wikipedia.org

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 2-Isopropyl-piperidin-4-one in solution, providing detailed information about the connectivity and stereochemistry of the molecule. Due to the scarcity of published experimental data for this specific compound, the following analyses are based on established principles and expected values derived from closely related piperidine (B6355638) structures.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The piperidine ring is anticipated to adopt a chair conformation, leading to chemically non-equivalent axial and equatorial protons. The chemical shifts (δ) are influenced by the neighboring carbonyl group, the nitrogen atom, and the isopropyl substituent.

The key proton environments are:

N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Isopropyl Group: A methine proton (CH) appearing as a multiplet and two diastereotopic methyl groups (CH₃), each appearing as a doublet.

Piperidine Ring Protons: Protons at C2, C3, C5, and C6, which will exhibit complex splitting patterns (multiplets) due to geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The protons adjacent to the carbonyl group (C3 and C5) are expected to be shifted downfield.

Spin-spin coupling constants (J-values) are critical for confirming the chair conformation and the relative orientation of substituents. Large vicinal coupling constants (³J ≈ 10–13 Hz) between axial protons (J_ax,ax) and smaller coupling constants between axial-equatorial (J_ax,eq ≈ 2–5 Hz) and equatorial-equatorial (J_eq,eq ≈ 2–5 Hz) protons are characteristic of a chair conformation.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 (CH) | ~3.0 - 3.2 | m | - |

| H3 (CH₂) | ~2.4 - 2.6 | m | - |

| H5 (CH₂) | ~2.4 - 2.6 | m | - |

| H6 (CH₂) | ~2.8 - 3.0 | m | - |

| Isopropyl CH | ~2.7 - 2.9 | septet | ³J ≈ 6.5-7.0 |

| Isopropyl CH₃ | ~0.9 - 1.1 | d | ³J ≈ 6.5-7.0 |

| NH | Variable (e.g., 1.5 - 2.5) | br s | - |

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule (four in the piperidine ring and two in the isopropyl group). The chemical shift of the carbonyl carbon (C4) is the most downfield, typically appearing in the range of 205-220 ppm for ketones. Carbons adjacent to the nitrogen atom (C2 and C6) are also shifted downfield relative to simple alkanes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~55 - 60 |

| C3 | ~40 - 45 |

| C4 (C=O) | ~208 - 212 |

| C5 | ~40 - 45 |

| C6 | ~45 - 50 |

| Isopropyl CH | ~30 - 35 |

| Isopropyl CH₃ | ~18 - 22 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would appear between protons that are coupled through two or three bonds. For instance, the proton at C2 would show correlations to the protons on C3 and the methine proton of the isopropyl group. This allows for the mapping of the entire spin system of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal assigned to C2 would show a cross-peak with the carbon signal assigned to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the stereochemistry and preferred conformation. For example, a strong NOE between the C2 proton and one of the C6 protons would provide evidence for their spatial proximity. The orientation of the isopropyl group (axial vs. equatorial) could be determined by observing NOEs between the isopropyl protons and specific axial or equatorial protons on the piperidine ring.

The piperidine ring is not static and undergoes a dynamic process known as chair-chair interconversion. In this process, axial substituents become equatorial and vice-versa. For this compound, there is an equilibrium between two chair conformers, one with the isopropyl group in an axial position and one with it in an equatorial position. The equatorial conformation is generally expected to be more stable due to reduced steric hindrance.

Variable Temperature (VT) NMR studies can be used to investigate these dynamics.

At high temperatures, if the chair-chair interconversion is fast on the NMR timescale, the spectrum shows averaged signals for the axial and equatorial protons.

As the temperature is lowered, the rate of interconversion decreases. The NMR signals will broaden, then coalesce at a specific temperature (the coalescence temperature), and finally sharpen into two separate sets of signals for each conformer at very low temperatures. By analyzing the spectrum at the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative information about the conformational stability and the energy barrier to interconversion.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and secondary amine groups.

The most significant expected absorptions are:

N-H Stretch: A moderate, sharp absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C=O Stretch: A strong, sharp absorption around 1715 cm⁻¹, typical for a saturated cyclic ketone.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching of sp³ C-H bonds in the piperidine and isopropyl groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Medium |

| Ketone (C=O) | Stretching | ~1715 | Strong, Sharp |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

| Amine (C-N) | Stretching | 1020 - 1220 | Medium |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a specialized category of mass spectrometry capable of measuring the mass-to-charge ratio with very high accuracy and precision. rsc.org Unlike low-resolution mass spectrometry which provides nominal mass (the integer mass of the most abundant isotope), HRMS provides the exact mass, also known as the monoisotopic mass. missouri.edu This exact mass is calculated using the masses of the most abundant stable isotopes of the constituent elements, rather than their average atomic weights. missouri.edu

The primary advantage of HRMS is its ability to determine the elemental formula of a compound. nih.gov By measuring the mass with a high degree of accuracy (typically to within 5 parts per million, ppm), it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). nih.gov For the parent compound, 1-Isopropyl-4-piperidone, the molecular formula is C₈H₁₅NO. nist.govnih.gov The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms.

Table 1: Calculation of Theoretical Exact Mass for 1-Isopropyl-4-piperidone (C₈H₁₅NO)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | Theoretical Exact Mass | 141.115364 |

An experimental HRMS analysis of this compound would aim to measure a mass value extremely close to this theoretical value. The resulting data would confirm the elemental composition and rule out other potential formulas that might have the same nominal mass of 141 Da.

X-ray Crystallography for Solid-State Structure and Conformation

The piperidine ring in piperidin-4-one derivatives typically adopts a chair conformation, which is generally the most stable arrangement. iucr.org However, the presence of bulky substituents can lead to distortions or alternative conformations like a boat or twist-boat form. chemrevlett.com

Detailed crystallographic studies have been performed on derivatives of isopropyl-piperidin-4-one, providing insight into their solid-state structures. For instance, the crystal structure of 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one has been elucidated. nih.govresearchgate.net In this derivative, the piperidine ring adopts a slightly distorted chair conformation. nih.govresearchgate.net The puckering and asymmetry parameters, which quantify the deviation from an ideal chair shape, have been calculated from the crystallographic data. nih.gov

Table 2: Crystallographic Data for 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one

| Parameter | Value |

| Chemical Formula | C₂₂H₂₇NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.5547 (3) |

| b (Å) | 11.8792 (6) |

| c (Å) | 22.1103 (10) |

| V (ų) | 1984.26 (16) |

| Z | 4 |

| Conformation | Distorted Chair |

| Data sourced from Ravichandran et al. (2012). nih.gov |

Stereochemistry and Conformational Analysis

Conformational Preferences of the Piperidinone Ring

Influence of Substituents on Ring Conformation (e.g., Boat and Twist-Boat Forms)

While the chair form is energetically favored, the introduction of certain substituents, particularly on the nitrogen atom, can significantly alter the conformational equilibrium. ias.ac.in Electron-withdrawing groups such as N-nitroso (–NO) or N-acyl (–COR) can introduce severe steric interactions, known as A¹,³-strain, within the chair conformation. ias.ac.in This strain arises from the repulsion between the N-substituent and the axial substituent at the C2 position.

To alleviate this strain, the ring may be forced to adopt higher-energy, non-chair conformations like the twist-boat or flattened boat forms. researchgate.netosti.gov For instance, studies on N-nitroso and N-acetyl derivatives of 2,6-disubstituted piperidin-4-ones have shown a preference for twist-boat conformations. ias.ac.inresearchgate.net Quantum mechanics calculations have shown that while a twist-boat conformation is generally less favorable than a chair conformation, this can change depending on the substitution pattern. For some N-acylpiperidines, the twist-boat conformation can be stabilized by protein-ligand interactions, and analysis of crystal structures shows a significant population of twist-boat conformers. nih.gov

| Conformation | Relative Energy (kcal/mol) | Key Characteristics |

|---|---|---|

| Chair | 0 (most stable) | Minimizes torsional and angle strain. |

| Twist-Boat | ~1.5 - 5.5 | More flexible than chair; avoids some steric clashes of the pure boat form. Can be favored to alleviate severe A¹,³-strain. nih.gov |

| Boat | Higher than Twist-Boat | High energy due to eclipsing interactions and flagpole steric hindrance. |

Stereochemical Assignment of Isopropyl Group Orientation

In the favored chair conformation of 2-isopropyl-piperidin-4-one, the isopropyl group at the C2 position has two possible orientations: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to its significant steric bulk, the isopropyl group demonstrates a strong preference for the equatorial position.

Placing the isopropyl group in the axial position would result in significant steric repulsion with the axial hydrogen atoms at the C4 and C6 positions. This destabilizing interaction, known as a 1,3-diaxial interaction, would substantially increase the molecule's energy. Therefore, the conformer with the C2-isopropyl group in the equatorial position is the most stable and predominant isomer. This principle holds true for most bulky substituents on six-membered rings. westernsydney.edu.au

A¹,³-Strain Effects on Ring Conformation

A¹,³-strain, also known as allylic strain, is a critical factor in determining the conformation of N-substituted this compound derivatives. nih.gov This type of strain occurs when the nitrogen atom becomes sp²-hybridized, for example, through acylation (forming an amide) or nitrosation. nih.gov The partial double-bond character of the N-C(O) or N-N(O) bond forces the substituent on the nitrogen to lie in or near the plane of the C2-N-C6 atoms.

In a standard chair conformation with an equatorial C2-isopropyl group, this planarity would lead to severe steric clashes between the N-substituent and the isopropyl group. ias.ac.in To avoid this high-energy interaction, two conformational changes can occur:

The C2-isopropyl group is forced into the higher-energy axial position. Computational studies on N-acylpiperidines show that this pseudoallylic strain can dictate an axial orientation for the 2-substituent. nih.gov

The entire ring system distorts from a chair into a twist-boat or flattened boat conformation, which alters the spatial relationship between the substituents and relieves the strain. researchgate.net

The minimization of A¹,³-strain is a powerful directing effect that can override the usual preference for an equatorial substituent, leading to unique conformational outcomes. nih.govku.edu

Stereodynamics and Rotational Isomerism (Syn/Anti Rotamers)

For N-acyl or N-nitroso derivatives of this compound, the partial double-bond character of the amide or nitrosamine bond restricts free rotation around the N-C or N-N bond. ias.ac.in This restricted rotation gives rise to distinct rotational isomers, or rotamers, known as syn and anti isomers. researchgate.net

These rotamers can interconvert, but the energy barrier to rotation is often high enough to allow for their observation as separate species by techniques like NMR spectroscopy, particularly at low temperatures. The existence of these rotamers adds another layer of complexity to the conformational landscape. For example, in N-nitroso piperidones, the syn and anti isomers (often referred to as Z and E isomers, respectively) can exist in equilibrium, and each may adopt a different preferred ring conformation (e.g., one favoring a boat form while the other exists in an alternate chair form). ias.ac.inresearchgate.net Dynamic NMR studies have been used to determine the energy barriers for this syn-anti rotation, which for some N,O-diacetyl-piperidin-4-one oximes have been found to be around 43-44 kJ mol⁻¹. researchgate.net

The equilibrium between these rotamers and their respective ring conformations is a dynamic process influenced by temperature, solvent, and the specific nature of the substituents on the ring and the nitrogen atom.

A comprehensive article on the computational and theoretical studies focusing solely on the chemical compound “this compound” cannot be generated at this time.

Extensive searches for dedicated research on the computational analysis of "this compound" have not yielded specific studies required to populate the requested outline. The scientific literature accessible through the performed searches contains computational and theoretical data for related but structurally distinct piperidine (B6355638) derivatives, such as 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one and 2,6-bis(4-chlorophenyl)-3-isopropylpiperidin-4-one.

Adhering to the strict instructions to focus solely on "this compound" and not introduce information outside this specific scope prevents the use of data from these related compounds. Generating content on topics such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, prediction of spectroscopic parameters, and other specified areas requires published data from studies conducted on the exact molecule .

Without such specific data, the creation of a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not possible.

Computational and Theoretical Studies

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline solids. For derivatives of piperidin-4-one, this analysis reveals the nature and extent of various non-covalent contacts that stabilize the crystal packing.

Similarly, for (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, another related derivative, Hirshfeld analysis was used to quantify the intermolecular interactions. nih.gov The analysis demonstrated that the crystal packing is stabilized by various hydrogen bonds. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the fingerprint plot allows for the deconvolution of the specific atom···atom contacts, providing a clear picture of the packing environment. nih.govresearchgate.net

Table 1: Contribution of Intermolecular Contacts to the Hirshfeld Surface Area for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one nih.gov

| Interaction Type | Contribution (%) |

| H···H | 53.3 |

| H···C/C···H | 19.1 |

| H···F/F···H | 15.7 |

| H···O/O···H | 7.7 |

Topological Descriptors

For instance, in the development of QSAR models for piperidine (B6355638) derivatives with Akt1 inhibitory activity, 3D and 2D autocorrelation descriptors were employed. nih.gov These descriptors encode information about the spatial distribution of atomic properties and the connectivity of the molecule, respectively. The selection of relevant descriptors through genetic algorithms allowed for the establishment of robust and predictive multiple linear regression models. nih.gov

In another study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were performed. nih.gov While not strictly topological descriptors, these in silico predictions rely on the molecular structure to forecast the pharmacokinetic and drug-like properties of the compounds. nih.gov Such computational tools are essential in modern drug discovery to identify candidates with favorable profiles early in the development process.

The analysis of the piperidine ring conformation is also a key aspect of its structural characterization. For 3-isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one, the piperidine ring adopts a slightly distorted chair conformation. researchgate.net Puckering and asymmetry parameters, which are derived from the atomic coordinates, provide a quantitative description of this conformation. researchgate.net

Prediction of Activity Spectra for Substances (PASS) and Related Computational Screening

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a drug-like molecule based on its structural formula. This prediction is based on a training set of known biologically active compounds.

There are no specific PASS analysis reports available in the reviewed literature for 2-isopropyl-piperidin-4-one or its closely related analogues. However, the broader family of piperidin-4-ones has been the subject of various computational screening and molecular docking studies to predict their biological activities.

For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and evaluated as potential anti-cancer agents. nih.gov Molecular docking analyses were performed to investigate the binding of these compounds to various cancer-related protein targets, including those involved in myeloma, leukemia, and lymphoma. nih.gov These studies confirmed that the compounds could effectively bind to the active sites of these proteins, suggesting their potential as therapeutic agents. nih.gov

In a different study, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one was docked at the active sites of Influenza A virus receptors. researchgate.net The results indicated that the compound binds well with both RNA polymerase PB1-PB2 and neuraminidase receptors, with interactions comparable to standard drugs. researchgate.net

These computational screening approaches, while not identical to PASS analysis, serve a similar purpose in identifying the potential therapeutic applications of novel compounds based on their chemical structure. They are integral to the rational design and discovery of new drugs based on the piperidin-4-one scaffold. researchgate.netnih.gov

Applications in Advanced Organic Synthesis and Material Science Research

2-Isopropyl-piperidin-4-one as a Synthetic Building Block for Complex Molecules

The piperidin-4-one core is a versatile intermediate in the synthesis of a wide array of complex molecules, particularly alkaloids and other pharmacologically active compounds. nih.govsemanticscholar.orgresearchgate.net While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in various synthetic strategies for complex natural products. The principles of its application can be inferred from the synthesis of related piperidine (B6355638) alkaloids.

For instance, the synthesis of the piperidine alkaloid (±)-prosophylline has been achieved using a polymer-supported dihydro-2H-pyridin-3-one, a close structural analog of this compound. aua.gr This solid-phase strategy highlights the utility of the piperidinone core in building complex, multi-substituted heterocyclic systems. The general approach involves the functionalization of the piperidinone ring at various positions to introduce the desired stereochemistry and functional groups, ultimately leading to the target alkaloid. aua.gr

The reactivity of the ketone at the C4 position and the secondary amine allows for a variety of chemical transformations. These include, but are not limited to, reductive amination, aldol (B89426) condensations, and Mannich reactions, which are fundamental C-C and C-N bond-forming reactions in organic synthesis. nih.gov The isopropyl group at the C2 position can influence the stereochemical outcome of these reactions, providing a degree of diastereoselectivity.

The following table outlines the key reactive sites of this compound and their potential transformations in the synthesis of complex molecules.

| Reactive Site | Potential Transformations | Resulting Functionality | Relevance to Complex Molecules |

| C4-Ketone | Reduction, Grignard reaction, Wittig reaction, Reductive amination | Secondary alcohol, Tertiary alcohol, Alkene, Substituted amine | Introduction of diverse side chains and functional groups found in natural products. |

| N-H (Amine) | Alkylation, Acylation, Arylation | N-substituted piperidines | Modification of physicochemical properties and biological activity. |

| α-Carbons (C3, C5) | Enolate formation followed by alkylation, aldol reaction | Substituted piperidinones | Creation of new stereocenters and elaboration of the carbon skeleton. |

The strategic manipulation of these reactive sites allows synthetic chemists to utilize this compound as a foundational element for constructing intricate molecular frameworks.

Development of Chiral Scaffolds and Intermediates for Asymmetric Synthesis

The presence of a stereocenter at the C2 position makes this compound an attractive starting material for the development of chiral scaffolds and intermediates for asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.orgsigmaaldrich.com The chiral backbone of this compound can serve a similar purpose, directing the stereoselective formation of new chiral centers.

One common strategy involves the use of chiral auxiliaries to direct the synthesis of enantiomerically pure compounds. For example, the diastereoselective synthesis of 2,4-disubstituted piperidines has been achieved, providing scaffolds for drug discovery. researchgate.net While not specifically employing this compound, these methods demonstrate the principle of using a chiral piperidine core to control stereochemistry.

In a similar vein, the stereoselective synthesis of chiral piperidine derivatives has been accomplished using carbohydrate auxiliaries. researchgate.net This approach leverages the defined stereochemistry of the sugar to induce asymmetry in the formation of the piperidine ring. The resulting chiral piperidinones can then be further functionalized to yield a variety of enantiomerically enriched products.

The potential applications of this compound in this context are summarized in the table below:

| Application | Methodological Approach | Potential Outcome |

| Chiral Ligand Synthesis | Derivatization of the nitrogen and/or C4 position with coordinating groups. | Chiral ligands for asymmetric catalysis. |

| Diastereoselective Reactions | Use of the inherent chirality of the 2-isopropyl group to influence the approach of reagents to other parts of the molecule. | Enantiomerically enriched products from reactions at the C3, C4, or C5 positions. |

| Chiral Pool Synthesis | Utilization of enantiomerically pure this compound as a starting material for the synthesis of complex chiral molecules. nih.gov | Synthesis of natural products and pharmaceuticals with defined stereochemistry. |

The development of synthetic routes that leverage the chirality of this compound is an active area of research with significant potential for the efficient construction of enantiomerically pure molecules.

Research into Biophotonic Materials Containing Piperidinone Moieties

Biophotonic materials are at the forefront of materials science, with applications in imaging, sensing, and therapy. researchgate.net The incorporation of organic chromophores with specific optical properties into these materials is a key area of investigation. Piperidinone moieties, as part of larger conjugated systems, have been explored for their potential in biophotonics, particularly in the realm of nonlinear optics (NLO). nih.govacs.orgresearchgate.net

NLO materials exhibit a nonlinear response to intense light, a property that is crucial for applications such as two-photon microscopy and photodynamic therapy. researchgate.netrsc.org Research has shown that organic compounds with extended π-systems, including derivatives of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone, can possess significant first hyperpolarizability (βtot), a measure of their NLO activity. acs.org Density functional theory (DFT) calculations on these molecules have been used to predict their NLO properties. acs.orgresearchgate.net

Furthermore, materials capable of two-photon absorption (2PA) are of great interest for high-resolution imaging and targeted therapies. nih.govresearchgate.netmdpi.com The 2PA cross-section is a measure of a material's ability to simultaneously absorb two photons. While specific studies on this compound are lacking, related heterocyclic structures have been incorporated into dyes with significant 2PA properties.

The following table summarizes the potential of piperidinone moieties in biophotonic materials:

| Biophotonic Application | Relevant Property | Role of Piperidinone Moiety |

| Two-Photon Microscopy | Two-Photon Absorption (2PA) | Can act as an electron-donating or -accepting group within a larger chromophore to enhance 2PA cross-section. |

| Photodynamic Therapy | Photosensitization | Can be functionalized with photosensitizing dyes to target specific cellular compartments. |

| Nonlinear Optical Imaging | High First Hyperpolarizability (βtot) | The piperidinone ring can be part of a conjugated system that gives rise to strong NLO effects. nih.govacs.org |

The tunability of the electronic properties of piperidinone derivatives through chemical modification makes them promising candidates for the rational design of new biophotonic materials.

Exploration of Structure-Activity Relationships Through Chemical Modifications (Methodological Focus)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. oncodesign-services.comcreative-peptides.comcollaborativedrug.com The methodological approach to SAR involves the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs.

The methodological workflow for a hypothetical SAR study of this compound is outlined below:

| Step | Description | Methodological Tools |

| 1. Lead Identification | Identification of a biologically active compound containing the this compound scaffold. | High-throughput screening, literature review. |

| 2. Scaffold Decomposition | Division of the lead compound into key structural regions for modification (e.g., the isopropyl group, the N-substituent, and substituents at the C3 and C5 positions). | Chemical intuition, computational analysis. |

| 3. Analog Synthesis | Systematic synthesis of a library of analogs with modifications in the identified regions. | Parallel synthesis, traditional organic synthesis. |

| 4. Biological Evaluation | Testing of the synthesized analogs in relevant biological assays to determine their activity. | In vitro enzyme assays, cell-based assays. |

| 5. Data Analysis and Model Building | Correlation of the structural modifications with the observed biological activity to build a predictive SAR model. | Qualitative analysis, Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netnih.gov |

This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Computational Drug Design Methodologies utilizing this compound Structures (Methodological Focus)

Computational drug design has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov The this compound scaffold can serve as a valuable starting point for various computational methodologies aimed at identifying and refining potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govdrugdesign.orgrutgers.edu For a series of this compound derivatives, a 3D-QSAR model could be developed to understand the spatial requirements for optimal activity. This involves aligning the molecules and calculating molecular fields (e.g., steric and electrostatic) to derive a predictive model. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.govwu.ac.th For a hypothetical target, docking studies could be performed with a library of this compound analogs to identify compounds with the best predicted binding affinity and to understand the key intermolecular interactions. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the binding interactions over time. nih.govnih.govwu.ac.thresearchgate.net An MD simulation of a this compound derivative bound to its target could reveal important conformational changes and water-mediated interactions that are not captured by static docking poses.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.netresearchgate.netmolbnl.it A pharmacophore model based on active this compound derivatives could be used to screen large virtual libraries for new compounds with the desired features.

The table below summarizes these key computational methodologies and their application to the this compound scaffold.

| Methodology | Description | Application to this compound |

| QSAR | Correlates chemical structure with biological activity. nih.govnih.govdrugdesign.orgrutgers.edu | Predict the activity of new analogs and guide their design. |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. nih.govnih.govwu.ac.th | Identify potential binding poses and key interactions with a target protein. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. nih.govnih.govwu.ac.thresearchgate.net | Assess the stability of the ligand-receptor complex and refine binding hypotheses. |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity. researchgate.netresearchgate.netmolbnl.it | Screen virtual libraries for new hits with the desired pharmacophoric features. |

These computational approaches, when used in an integrated manner, can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing, thereby saving time and resources.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is a cornerstone of organic and medicinal chemistry. rsc.orgnih.gov Future research should prioritize the development of innovative and environmentally conscious methods for synthesizing 2-Isopropyl-piperidin-4-one. rsc.org Current strategies often rely on multi-step processes that may not be optimal in terms of atom economy or environmental impact.

Future synthetic explorations could include:

Asymmetric Catalysis: Developing highly stereoselective catalytic methods to control the C2 stereocenter, providing access to enantiomerically pure forms of the compound. This could involve chiral catalysts for reactions like asymmetric hydrogenation or cyclization cascades. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis. nih.gov Flow chemistry offers enhanced safety, scalability, and control over reaction parameters, which can lead to higher yields and purity while minimizing waste. nih.gov

Green Solvents and Reagents: Investigating the use of bio-based solvents, water, or supercritical fluids to replace traditional volatile organic compounds. rsc.orgmdpi.comresearchgate.net This aligns with the principles of green chemistry, aiming to reduce the environmental footprint of the synthesis. rsc.orgresearchgate.net

Biocatalysis: Employing enzymes to catalyze key steps in the synthetic sequence. Biocatalysis can offer unparalleled selectivity under mild reaction conditions, presenting a sustainable alternative to conventional chemical methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantiomeric purity, access to specific stereoisomers. | Design of novel chiral ligands and catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. nih.gov |

| Green Chemistry | Reduced environmental impact, lower toxicity. rsc.org | Screening of sustainable solvents and reagents. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering for specific transformations. |

In-depth Mechanistic Studies of Reactions Involving the Piperidinone Core

A thorough understanding of the reaction mechanisms involving the this compound core is crucial for optimizing existing transformations and discovering new ones. Future work should focus on elucidating the intricate details of reactions such as intramolecular cyclizations, Mannich-type reactions, and ring-closing metathesis which are common in piperidone synthesis. rsc.orgscribd.com

Key areas for mechanistic investigation include:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to map reaction pathways, identify transition states, and calculate activation energies. This can provide predictive insights into reaction outcomes and selectivity.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, rate constants, and the influence of various parameters (temperature, concentration, catalyst loading) on reaction rates.

Isotope Labeling Studies: Utilizing isotopically labeled substrates to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Advanced Conformational Landscape Mapping

The biological activity and chemical reactivity of piperidinone derivatives are intrinsically linked to their three-dimensional structure and conformational preferences. The piperidine ring typically adopts a chair or a distorted chair conformation. chemrevlett.comresearchgate.net The presence of the isopropyl group at the C2 position and the carbonyl group at C4 introduces specific steric and electronic constraints that will influence the conformational equilibrium.

Future research should employ advanced analytical and computational techniques to map the conformational landscape of this compound:

Advanced NMR Spectroscopy: Using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and measuring coupling constants to determine the relative orientation of substituents and the preferred ring conformation in solution.

X-ray Crystallography: Obtaining single-crystal X-ray structures to precisely determine the solid-state conformation and intermolecular interactions.

Molecular Mechanics and Dynamics: Applying force-field-based calculations to model the conformational energies and the dynamics of conformational interconversion. nih.gov Such calculations can predict the relative stability of different conformers, such as axial versus equatorial orientations of the isopropyl group. nih.gov

| Technique | Information Gained | Research Goal |

| Advanced NMR | Solution-state conformation, substituent orientation. | Determine the dominant conformer in various solvents. |

| X-ray Crystallography | Solid-state structure, packing interactions. | Elucidate precise bond lengths, angles, and crystal packing. |

| Molecular Modeling | Conformational energies, interconversion barriers. nih.gov | Predict conformational preferences and dynamic behavior. |

Integration of Machine Learning in Predictive Chemical Synthesis and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.gov These tools can be leveraged to accelerate the discovery and optimization of synthetic routes and to predict the properties of novel compounds based on the this compound scaffold. nih.govresearchgate.net

Future directions in this area include:

Retrosynthesis Prediction: Training ML models on vast reaction databases to propose novel and efficient synthetic pathways to this compound and its derivatives.

Reaction Optimization: Using algorithms to analyze experimental data and predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and selectivity.

Property Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the chemical reactivity, physical properties, and potentially the biological activity of new derivatives without the need for immediate synthesis and testing.

Design of New Functional Materials and Advanced Molecular Probes

The this compound structure can serve as a versatile building block for the creation of new functional materials and specialized chemical tools.

Potential applications to be explored are:

Polymer Chemistry: Incorporating the piperidinone unit into polymer backbones or as a pendant group to create novel polymers with unique thermal, mechanical, or responsive properties. For instance, polymers containing this moiety could exhibit thermosensitive behavior, similar to poly(2-isopropyl-2-oxazolines). researchgate.net

Supramolecular Chemistry: Designing derivatives capable of self-assembly into well-defined supramolecular architectures, such as gels, liquid crystals, or metal-organic frameworks (MOFs), through non-covalent interactions.

Chemical Probes: Functionalizing the scaffold to develop high-quality chemical probes. rsc.org By attaching reporter groups (e.g., fluorophores) or reactive moieties, these probes could be used to investigate biological processes, label specific proteins, or act as sensors for particular analytes. rsc.org

常见问题

Q. How should researchers design studies to investigate the stereochemical effects of this compound in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。